molecular formula C18H24N4O B017710 1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A) CAS No. 127472-42-8

1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A)

Cat. No.: B017710
CAS No.: 127472-42-8
M. Wt: 312.4 g/mol
InChI Key: INMQDEMSQWWCSB-AGUYFDCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Desmethyl 2-Methyl Granisetron (CAS 127472-42-8), designated as Granisetron Impurity A, is a structural analog of the antiemetic drug granisetron. It arises during the synthesis or degradation of granisetron hydrochloride, a 5-HT₃ receptor antagonist used to manage chemotherapy-induced nausea and vomiting (CINV) .

  • Chemical Structure: The compound features an endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2-methyl-2H-indazole-3-carboxamide backbone. Its molecular formula is C₁₈H₂₄N₄O (MW: 312.41 g/mol), differing from granisetron by the absence of a methyl group at the 1-position and the addition of a methyl group at the 2-position of the indazole ring .
  • Physical Properties: The melting point is reported as 245–248°C, reflecting its crystalline stability .
  • Regulatory Status: Pharmacopeial guidelines (e.g., USP, EP) specify a reporting threshold of 0.15% for Impurity A, with chromatographic retention time (RT) factors standardized for identification .

Properties

CAS No.

127472-42-8

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

2-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+

InChI Key

INMQDEMSQWWCSB-AGUYFDCRSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C

Synonyms

endo-N-(9-Methyl-9-Azabicyclo[3.3.1]non-3-yl)-2-methyl-2H-indazole_x000B_-3-carboxamide;  Granisetron Impurity A;  USP Granisetron Related Compound A; 

Origin of Product

United States

Preparation Methods

Demethylation of Granisetron Under Controlled Conditions

A principal method for generating Impurity A involves the selective demethylation of Granisetron. During the cyclization step of Granisetron synthesis, prolonged reaction times or suboptimal conditions can lead to the unintended cleavage of the methyl group at the indazole ring’s N1 position. For example, extending the cyclization duration from 2 to 24 hours under acidic conditions resulted in near-quantitative demethylation, yielding Impurity A. This side reaction underscores the importance of strict process control in industrial Granisetron production.

The demethylation mechanism likely proceeds via acid-catalyzed hydrolysis, where the methyl group is cleaved as methanol. Catalysts such as boron tribromide (BBr₃) in dichloromethane have been employed to intentionally induce demethylation for reference standard synthesis. After demethylation, purification via recrystallization in methanol or ethanol ensures >98% purity, as validated by high-performance liquid chromatography (HPLC).

Direct Synthesis via Alkylation of Indazole Precursors

An alternative route involves constructing the desmethylated structure early in the synthetic pathway. Starting from 1-methylindazole-3-carboxylic acid, condensation with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine forms the Granisetron backbone. By omitting or modulating methylation steps, the desmethyl variant is obtained. For instance, replacing methyl iodide with ethylating agents during the alkylation phase results in retention of the N1 hydrogen.

Key steps include:

  • Mixed Anhydride Formation : Reacting 1-methylindazole-3-carboxylic acid with ethyl chloroformate in methyl isobutyl ketone (MIBK) and triethylamine at -5°C to 0°C.

  • Amide Bond Formation : Condensing the anhydride with the bicyclic amine at 20–25°C.

  • Selective Demethylation : Treating intermediates with BBr₃ or prolonging cyclization under acidic conditions.

Key Reaction Parameters Influencing Impurity Formation

Temperature and Solvent Systems

The choice of solvent and temperature critically impacts demethylation efficiency:

ParameterOptimal RangeEffect on Impurity Yield
Reaction Temp-5°C to 0°CMinimizes side reactions
SolventMethyl Isobutyl Ketone (MIBK)Enhances anhydride stability
Cyclization Time≤2 hoursPrevents demethylation

MIBK is preferred for its ability to stabilize reactive intermediates while suppressing unwanted hydrolysis. Elevated temperatures (>30°C) accelerate demethylation, making precise cooling essential.

Catalysts and Bases

Triethylamine is routinely used to scavenge HCl during mixed anhydride formation. However, stronger bases like N,N-diisopropylethylamine may inadvertently promote demethylation at higher temperatures. Catalytic amounts of dimethylaminopyridine (DMAP) have been shown to improve reaction kinetics without compromising selectivity.

Analytical Characterization of Impurity A

Chromatographic Profiling

HPLC with UV detection (λ = 210 nm) is the gold standard for quantifying Impurity A. A typical method uses:

  • Column : C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v)

  • Retention Time : 8.2 minutes for Impurity A vs. 12.1 minutes for Granisetron.

Mass Spectrometric Confirmation

LC-MS/MS with electrospray ionization (ESI+) confirms the molecular ion at m/z 313.2 [M+H]⁺ for Impurity A, distinguishing it from Granisetron (m/z 327.2). Fragmentation patterns further validate the absence of the N1 methyl group.

Industrial-Scale Production Considerations

Process Optimization for Minimal Impurity

To suppress Impurity A formation during Granisetron synthesis:

  • Limit cyclization to ≤2 hours.

  • Use MIBK instead of polar aprotic solvents like DMF, which exacerbate demethylation.

  • Implement in-process HPLC monitoring to detect Impurity A at ≥0.1% levels.

Cost-Effective Purification Strategies

Recrystallization from methanol-water mixtures (80:20 v/v) achieves impurity levels <0.05%, complying with ICH Q3A guidelines. Industrial batches report yields of 85–90% with 99.9% purity after two crystallizations.

Emerging Trends in Impurity Synthesis

Recent advances focus on enzymatic demethylation using cytochrome P450 mimics, offering greener alternatives to harsh chemical reagents. Preliminary studies report 70–75% conversion rates under mild aqueous conditions .

Chemical Reactions Analysis

1-Desmethyl 2-Methyl Granisetron undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C18H24N4O
  • Molecular Weight : 312.41 g/mol
  • CAS Number : 127472-42-8
  • Purity : >95% (HPLC)

Antiemetic Properties

Granisetron is primarily used as a 5-HT3 receptor antagonist for the prevention of nausea and vomiting associated with chemotherapy and surgery. Studies indicate that Granisetron Impurity A may share similar pharmacological properties, although its specific efficacy and safety profile require further investigation.

Toxicological Studies

Toxicological assessments of granisetron have revealed insights into its safety profile. Notably, studies have indicated that high doses in animal models resulted in hepatocellular tumors; however, these findings are not considered relevant to human risk profiles due to the significant dose differences . Understanding the toxicological implications of impurities like Granisetron Impurity A is critical for ensuring drug safety.

Quality Control

The identification and quantification of impurities such as Granisetron Impurity A are crucial in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) methods have been developed to detect oxidative degradation products in granisetron formulations . These methods ensure compliance with regulatory standards for drug purity.

Stability Testing

Research has focused on developing stability-indicating methods to assess the degradation pathways of granisetron and its impurities. This is essential for determining shelf life and storage conditions for pharmaceutical products containing granisetron .

Study on Postoperative Nausea and Vomiting (PONV)

A randomized clinical trial evaluated the efficacy of generic granisetron compared to the branded version (Kytril®) in preventing PONV among patients undergoing gynecological surgeries. The study found no significant difference in outcomes, suggesting that impurities like Granisetron Impurity A do not adversely affect the therapeutic efficacy when present within acceptable limits .

Toxicology Assessment

In a long-term carcinogenicity study involving rats, significant increases in liver tumors were observed at high doses of granisetron. However, these findings were attributed to non-relevant mechanisms for humans, emphasizing the importance of understanding the implications of impurities like Granisetron Impurity A in toxicological evaluations .

Mechanism of Action

The mechanism of action of 1-Desmethyl 2-Methyl Granisetron involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by blocking the action of serotonin, a natural substance that can cause vomiting. This is achieved through its binding to the 5-HT3 receptors, thereby preventing serotonin from activating these receptors and triggering the vomiting reflex .

Comparison with Similar Compounds

Structural and Chromatographic Comparison

Compound Name CAS Number Molecular Formula Key Structural Features Retention Time Factor (RT) Reporting Threshold (%)
Granisetron Impurity A 127472-42-8 C₁₈H₂₄N₄O 1-Desmethyl, 2-methyl substitution on indazole ring 0.7 0.15
Granisetron Impurity B 107007-95-4 C₁₇H₂₂N₄O 1-Desmethyl (no 2-methyl substitution) 0.5 0.15
Granisetron Impurity D 50890-83-0 C₁₀H₈N₂O₂ 1-Methylindazole-3-carboxylic acid 0.4 0.10
Granisetron 2-Methyl Isomer N/A C₁₈H₂₄N₄O Positional isomer of granisetron (methyl at 2-position) 0.7 0.15

Key Observations :

  • Structural Differentiation : Impurity A differs from Impurity B by the additional 2-methyl group on the indazole ring. This modification increases its hydrophobicity, correlating with a higher RT (0.7 vs. 0.5) .
  • Impurity D : A carboxylic acid derivative, Impurity D exhibits significantly lower RT (0.4) due to its polar functional group and smaller molecular size .
  • Isomerism : The 2-methyl isomer of granisetron shares the same molecular formula as Impurity A but differs in the bicyclic amine substitution pattern, impacting receptor binding affinity .

Analytical and Regulatory Considerations

  • Chromatographic Identification : HPLC methods using C18 columns and UV detection (λ = 300 nm) are standard for separating these impurities. Impurity A’s RT aligns with the 2-methyl isomer, necessitating mass spectrometry (LC-MS) for unambiguous identification .
  • Synthetic Origins : Impurity A forms during incomplete methylation or demethylation steps in granisetron synthesis. Process optimization (e.g., reaction temperature, catalyst purity) minimizes its formation .

Pharmacological and Stability Profiles

  • Receptor Affinity : The 2-methyl substitution in Impurity A may reduce 5-HT₃ receptor binding compared to granisetron, as steric hindrance alters molecular conformation .
  • Stability : Impurity A exhibits moderate stability under accelerated storage conditions (40°C/75% RH). However, it is less prone to oxidation than Impurity D, which contains a reactive carboxylic acid moiety .

Biological Activity

1-Desmethyl 2-Methyl Granisetron, also known as Granisetron Impurity A, is a chemical compound with the CAS number 127472-42-8. It is a derivative of Granisetron, a well-established antiemetic agent primarily used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Understanding the biological activity of this impurity is crucial for evaluating its potential therapeutic effects and safety profiles.

Chemical Structure and Properties

1-Desmethyl 2-Methyl Granisetron has a complex structure that includes an indazole ring, which is characteristic of many serotonin receptor antagonists. The structural formula can be represented as follows:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}

This compound is synthesized through various chemical reactions, including methylation and cyclization processes, which are critical for achieving high purity and yield in pharmaceutical applications .

The primary mechanism of action for Granisetron and its analogs involves antagonism at the 5-HT3 serotonin receptor . This receptor is a ligand-gated ion channel that, when activated, allows the influx of cations like sodium and calcium, leading to neuronal excitation. By blocking this receptor, 1-Desmethyl 2-Methyl Granisetron may reduce the depolarization of neurons, thus mitigating nausea and vomiting .

Potential Effects:

  • Antiemetic Activity: Similar to Granisetron, it may prevent nausea by inhibiting serotonin-induced signaling pathways.
  • Neuroprotective Effects: Preliminary studies suggest it may enhance blood-brain barrier integrity and reduce neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Biological Activity

Research indicates that 1-Desmethyl 2-Methyl Granisetron exhibits several biological activities:

  • Antagonism of 5-HT3 Receptors:
    • In vitro studies demonstrate its ability to inhibit serotonin-mediated responses in neuronal cells.
    • This activity may contribute to its antiemetic properties.
  • Impact on Calcium Homeostasis:
    • Studies have shown that it can modulate intracellular calcium levels, which is significant in conditions where calcium dyshomeostasis is implicated, such as Alzheimer's disease .
  • Neuroprotective Properties:
    • Research involving transgenic mouse models of Alzheimer's disease revealed that granisetron improved blood-brain barrier integrity and reduced amyloid-beta load, suggesting potential applications beyond antiemesis .

Case Study: Neuroprotective Potential in Alzheimer’s Disease

A study evaluated the effects of Granisetron on amyloid-beta pathology in TgSwDI mice. The findings indicated:

  • Improved BBB Integrity: Treatment with granisetron enhanced the integrity of the blood-brain barrier.
  • Reduction in Neuroinflammation: There was a notable decrease in markers associated with neuroinflammation.
  • Cognitive Improvement: Behavioral assessments suggested cognitive enhancements following treatment .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiemeticInhibition of nausea through 5-HT3 receptor antagonism
NeuroprotectionEnhanced BBB integrity; reduced amyloid-beta load
Calcium ModulationRestoration of calcium homeostasis

Q & A

Q. How can researchers ensure compliance with evolving regulatory thresholds for impurity qualification of 1-Desmethyl 2-Methyl Granisetron?

  • Methodological Answer : Regularly consult ICH Q3D and EMA guidelines for elemental impurity limits. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify heavy metals (e.g., Pd, Ni) in synthetic intermediates. Document method validation parameters (precision, accuracy, LOD/LOQ) per ICH Q2(R1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.